6-(2-phenylethoxy)-1H-indole-2-carboxylic acid
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Overview
Description
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylethoxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Related compounds have been shown to affect pathways such as the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder its absorption and distribution .
Result of Action
Related compounds have been shown to inhibit ribosome, rna polymerase, dna replication, amino acid biosynthesis, and aminoacyl-trna biosynthesis .
Action Environment
The action, efficacy, and stability of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities . Therefore, it is plausible that 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid may interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenylpropanoids, which are derived from the carbon backbone of amino acids phenylalanine and tyrosine, are involved in a wide range of organic compounds . It is possible that this compound may interact with enzymes or cofactors in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylethoxy Group: The phenylethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of 2-phenylethanol with an appropriate leaving group on the indole ring can yield the desired product.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, sulfonates, or other leaving groups are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-phenylethanol: A compound with a similar phenylethoxy group but lacking the indole core.
Indole-2-carboxylic acid: A compound with the indole core and carboxylic acid group but lacking the phenylethoxy group.
6-phenoxy-1H-indole-2-carboxylic acid: A compound with a phenoxy group instead of a phenylethoxy group.
Uniqueness
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid is unique due to the presence of both the phenylethoxy group and the indole core, which can confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and can influence the compound’s pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)16-10-13-6-7-14(11-15(13)18-16)21-9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMPIOLCXOIXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=C(N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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